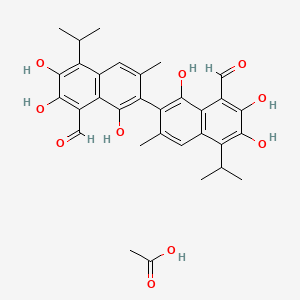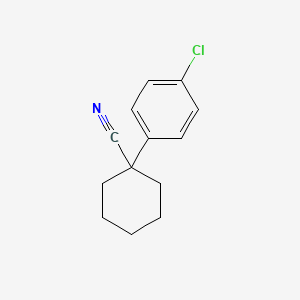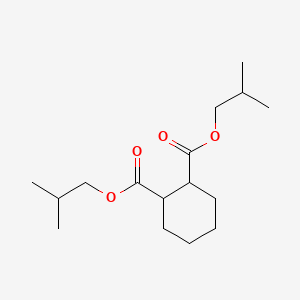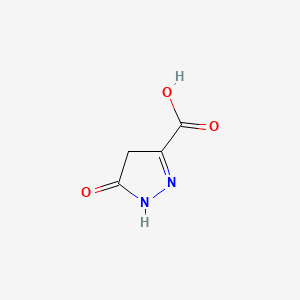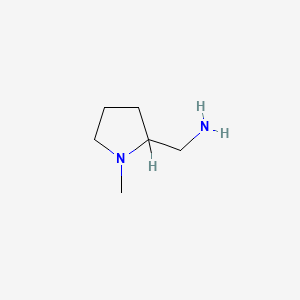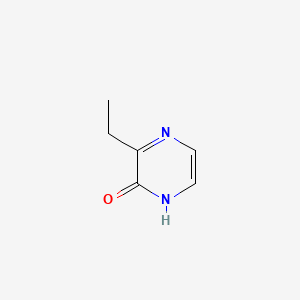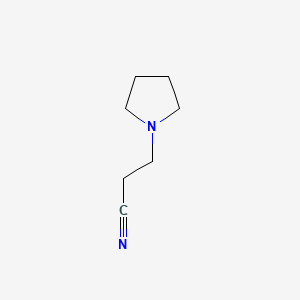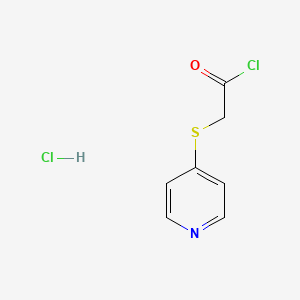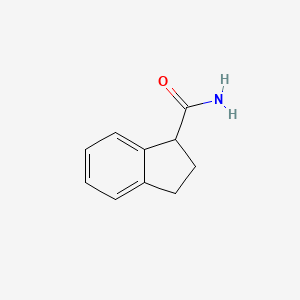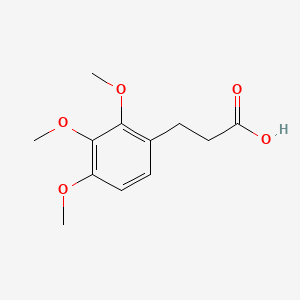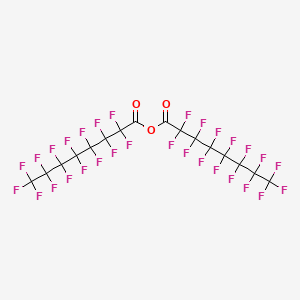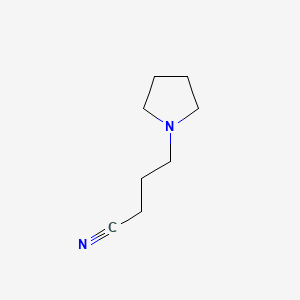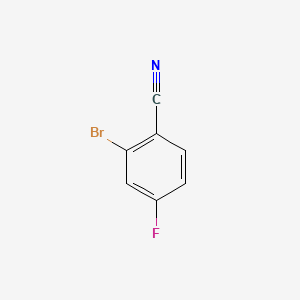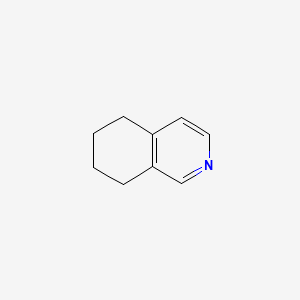
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Overview
Description
The compound "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" is a derivative of isoindoline, which is a structural motif found in a variety of chemical compounds with potential pharmacological activities. The isoindoline nucleus is a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. The presence of a bromo and dimethylpropyl substituent on this core structure could influence its reactivity and physical properties, making it a candidate for further chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved through various methods. For instance, a novel synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones has been reported, which involves a one-step reaction of 2-aminobenzenethiols with 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones under reflux conditions in ethanol . This method showcases the potential for creating complex isoindoline derivatives through nucleophilic substitution and intramolecular cyclization. Although not directly related to the target compound, this synthesis approach could potentially be adapted for the preparation of "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was determined using IR-NMR spectroscopy and single-crystal X-ray diffraction . Theoretical calculations, such as Hartree-Fock (HF) and density functional method (DFT/B3LYP), can also be employed to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure. These methods could be applied to "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" to gain insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
Isoindoline derivatives can participate in various chemical reactions. The presence of a bromo substituent, as in the target compound, typically allows for further functionalization through palladium-catalyzed reactions or nucleophilic substitutions. For instance, 2-bromocyclohex-1-enecarboxylic acids have been carbonylatively cyclized with arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Such reactivity could be explored for "2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione" to synthesize new derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and stability. Theoretical calculations can provide insights into the thermodynamic properties and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the compound with biological targets . Experimental determination of these properties is essential for the development of isoindoline-based pharmaceuticals and materials.
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
2. Synthesis of Isoindoline Derivatives
- Application Summary : Isoindolines are an important family of compounds present in a wide array of bioactive molecules. They have also proven to be important intermediates for the synthesis of new drugs with different applications .
- Methods of Application : The synthesis of isoindolines and dioxoisoindolines was carried out with a new synthetic strategy based on the 12 principles of green chemistry .
- Results or Outcomes : Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
3. Modulation of Dopamine Receptor D3
- Application Summary : Isoindolines and isoindoline-1,3-dione derivatives can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
- Methods of Application : The compounds were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
- Results or Outcomes : The in silico analysis suggests that the isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
4. Treatment of Alzheimer’s Disease
- Application Summary : The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .
- Methods of Application : This application is theoretical at this stage and would require further research and testing .
- Results or Outcomes : The potential for these compounds to inhibit β-amyloid protein aggregation suggests they could be useful in the treatment of Alzheimer’s disease .
5. PROTAC Research
- Application Summary : 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, a thalidomide analog, can be useful in PROTAC (Proteolysis Targeting Chimera) research .
- Methods of Application : This compound can be used as a reagent in research .
- Results or Outcomes : The specific outcomes would depend on the context of the research .
6. Antiviral Activity
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have shown potential as antiviral agents .
- Methods of Application : Various substituted indole derivatives have been synthesized and tested for their antiviral properties .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
7. Synthesis of Complex Structures
- Application Summary : Isoindoline-1,3-dione derivatives can be used in the synthesis of complex and variable structures, which have a broad potential for use in chemical production and clinical medicine .
- Methods of Application : The synthesis of these complex structures involves the formation of multiple new bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results or Outcomes : The synthesis resulted in fused multifunctionalized isoindole-1,3-diones .
8. Parkinsonism Treatment
- Application Summary : Isoindoline-1,3-dione derivatives have shown potential in the treatment of Parkinsonism .
- Methods of Application : One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a Parkinsonism mouse model .
- Results or Outcomes : The compound tested reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The hazard statements H302 and H317 suggest that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding skin contact and inhalation .
properties
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBCLEIHEEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282249 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
111992-61-1 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



